Gem-Difluoro Substitution Drives a Major Reduction in Amine Basicity
The incorporation of a gem-difluoro group at the C4 position of the pyrrolidine ring dramatically alters the basicity of the amine. Comparative data from a systematic study of mono- and difluorinated saturated heterocyclic amines demonstrates that 4,4-difluorination reduces the pKa of the pyrrolidine conjugate acid by over 3 log units compared to the non-fluorinated pyrrolidine [1]. This shift in basicity is crucial for modulating the protonation state at physiological pH, which directly impacts solubility, permeability, and target engagement.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa ≈ 7.1–8.2 (predicted for 4,4-difluoropyrrolidine derivatives) |
| Comparator Or Baseline | Pyrrolidine (non-fluorinated analog): pKa ≈ 11.3 [1] |
| Quantified Difference | ΔpKa ≈ -3.14 to -4.2 log units |
| Conditions | Experimental pKa measurement for a related pair (23/4d) showing ΔpKa = 3.14, as reported by Melnykov et al. [1] |
Why This Matters
A difference of >3 pKa units profoundly alters the ratio of protonated to neutral amine at physiological pH, enabling fine-tuning of key drug-like properties such as membrane permeability and off-target binding.
- [1] Melnykov, K. P., Nazar, K., Smyrnov, O., Skreminskyi, A., Pavlenko, S., Klymenko-Ulianov, O., Shishkina, S., Volochnyuk, D. M., & Grygorenko, O. O. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. View Source
